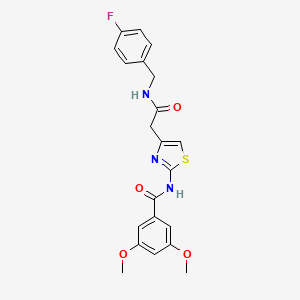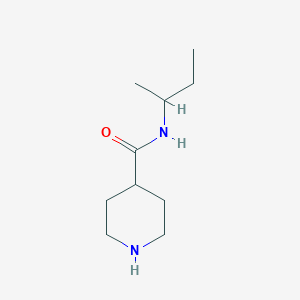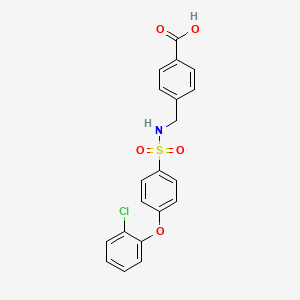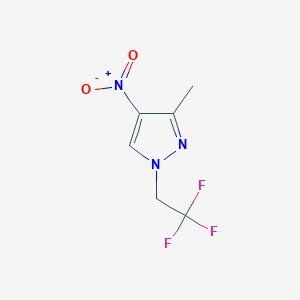![molecular formula C8H7Cl2N3S B2711614 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-49-9](/img/structure/B2711614.png)
7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine
Vue d'ensemble
Description
“7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine” is a complex organic compound. It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Applications De Recherche Scientifique
Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
Research has explored the synthesis of imidazo[1,2-c]pyrimidine derivatives, highlighting various synthetic routes and modifications. For instance, Wade (1986) detailed complementary procedures starting from 6-aminomethyluracil for preparing imidazo[1,5-c]pyrimidines with different substituents, suggesting a broader utility for related compounds in chemical synthesis Wade, J. J. (1986). Journal of Heterocyclic Chemistry. Similarly, Sugimoto and Matsuura (1977) described the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, demonstrating the versatility of imidazo[1,2-c]pyrimidine as a precursor in the synthesis of complex heterocyclic compounds Sugimoto, T., & Matsuura, S. (1977). Bulletin of the Chemical Society of Japan.
Biological Activities
- Antitumor and Antimicrobial Properties : A range of imidazo[1,2-c]pyrimidine derivatives has been evaluated for their antitumor and antimicrobial activities. For example, Ramasamy et al. (1990) investigated 7-deazapurine and 3-deazapurine derivatives of imidazo[1,2-c]pyrimidines for antileukemic activity in mice, though they found limited biological significance in this context Ramasamy, K., et al. (1990). Journal of Medicinal Chemistry.
- Anti-inflammatory and Analgesic Effects : Długosz and Machoń (1986) found that certain imidazo[1,2-c]pyrimidine derivatives exhibited CNS activity and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents Długosz, A., & Machoń, Z. (1986). Archiv der Pharmazie.
Agricultural Applications
- Cytokinin-Like Activity : Imidazo[1,2-c]pyrimidines have also been tested for cytokinin-like activity in agricultural research. Ricci et al. (1988) evaluated several 7-chloro-imidazo[1,2-c]pyrimidines on tobacco callus cultures to explore their potential as cytokinin and anticytokinin-like agents, indicating a potential use in plant growth regulation Ricci, D., et al. (1988). Plant Biosystems.
Mécanisme D'action
Target of Action
Related compounds such as imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a target for cancer treatment . The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Propriétés
IUPAC Name |
7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEWNPRPHCJBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2711531.png)
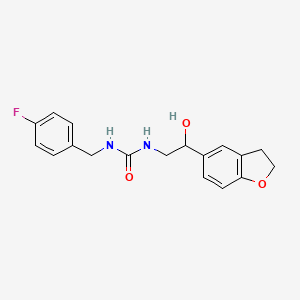
![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)
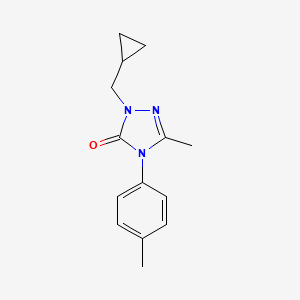
![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/no-structure.png)
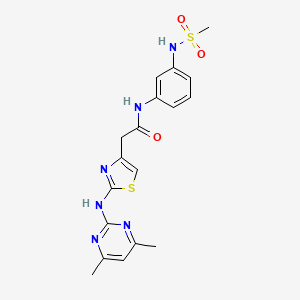
![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2711541.png)
![3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2711542.png)
